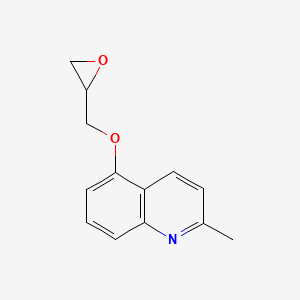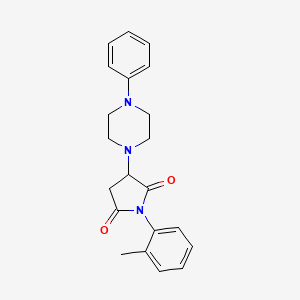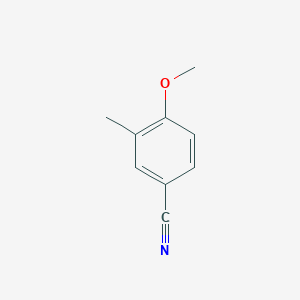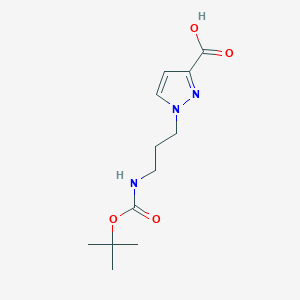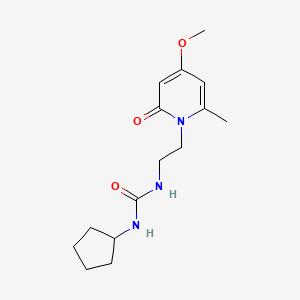
1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied for its effects on cancer cells, metabolic pathways, and other biological processes.
Scientific Research Applications
Synthesis and Molecular Structure Exploration
- The chemical synthesis of cyclic ureas, including compounds similar to 1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, has been extensively studied, revealing a broad range of applications in creating novel chemical structures. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the flexibility of cyclic ureas in forming pseudopeptidic triazines, showcasing their utility in generating new molecular architectures through methods like the Ugi reaction followed by sodium ethoxide treatment (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Antimicrobial and Enzyme Inhibitory Activities
- Research on cyclic ureas has also highlighted their potential in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents. For example, studies have synthesized and evaluated the antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showing the capability of urea derivatives to act against various Gram-positive and Gram-negative bacteria (Sharma, Sharma, & Rane, 2004).
Molecular Structure and Nonlinear Optical Applications
- Theoretical studies on the molecular structure, vibrational spectra, and nonlinear optical applications of cyclic ureas further underscore their significance in scientific research. Investigations into compounds like 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have provided insights into their electronic properties, demonstrating a high potential for nonlinear optical applications due to their significant hyperpolarizability compared to urea (Al-Abdullah et al., 2014).
Application in Synthesizing Nucleoside Analogs
- The synthesis of carbocyclic analogs of uridine and other nucleosides using urea derivatives highlights another avenue of research, focusing on creating bioactive molecules that mimic natural nucleosides. These studies demonstrate the utility of urea compounds in synthesizing analogs that could have potential therapeutic applications, despite the analogs not showing activity in specific biological tests (Shealy & O'dell, 1976).
Vasculature Ablation in Cancer Therapy
- In cancer research, the compound (S)-1-ethyl-3-(2-methoxy-4-(5-methyl-4-((1-(pyridin-3-yl)butyl)amino)pyrimidin-2-yl)phenyl)urea (CYT997) has been identified for its potent antivascular activity, causing extensive ablation of tumor vasculature in vivo. This underscores the potential of specific urea derivatives in contributing to the development of new cancer therapies by targeting tumor blood flow (Burns et al., 2011).
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-16-15(20)17-12-5-3-4-6-12/h9-10,12H,3-8H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOCOUFLVQTXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
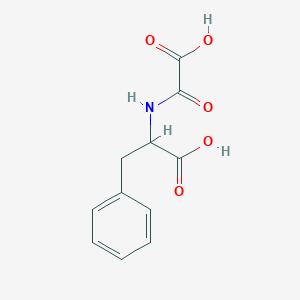
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2465194.png)
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2465195.png)
![4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B2465197.png)
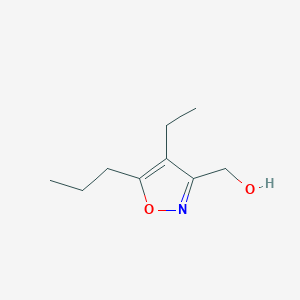
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide](/img/no-structure.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2465200.png)
![1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2465201.png)

![9-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine](/img/structure/B2465205.png)
